molecular formula C12H19BrOSi B016469 (4-Bromophenoxy)(tert-butyl)dimethylsilane CAS No. 67963-68-2

(4-Bromophenoxy)(tert-butyl)dimethylsilane

Cat. No. B016469
CAS RN: 67963-68-2
M. Wt: 287.27 g/mol
InChI Key: DLGZGLKSNRKLSM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (4-Bromophenoxy)(tert-butyl)dimethylsilane involves complex chemical reactions designed to incorporate tert-butyl and dimethylsilane groups into polymeric structures. For instance, novel polyimides containing twisted structures derived from related diamines have been synthesized via polycondensation, showing the importance of asymmetric di-tert-butyl groups and twisted-biphenyl structures in increasing interchain distance and decreasing intermolecular interaction, leading to polymers with low dielectric constants, excellent solubility, and high glass transition temperatures (Chern, Twu, & Chen, 2009).

Molecular Structure Analysis

The molecular structure of compounds incorporating (4-Bromophenoxy)(tert-butyl)dimethylsilane features significantly in determining their physical and chemical properties. Structural analyses, including X-ray diffraction and spectroscopic methods, provide insights into the arrangement of tert-butyl, dimethylsilane, and phenoxy groups within the molecule. These structural features are critical for the materials' performance, especially in applications requiring specific thermal and solubility characteristics.

Chemical Reactions and Properties

Chemical reactions involving (4-Bromophenoxy)(tert-butyl)dimethylsilane or structurally related compounds often aim at synthesizing polymers with enhanced properties. For example, the phase transfer catalyzed polymerization of related phenols in the presence of terminating comonomers has been explored to produce polymers with controlled molecular weights and specific functionalities (Wang & Percec, 1991).

Scientific Research Applications

  • Chemical Formula : The molecular formula of this compound is C12H19BrOSi .
  • Physical State : It is a liquid at 20 degrees Celsius .
  • Storage : It should be stored under inert gas and it’s sensitive to moisture .
  • Safety : This compound is highly flammable and can cause skin and eye irritation .

Safety And Hazards

“(4-Bromophenoxy)(tert-butyl)dimethylsilane” is classified as a highly flammable liquid and vapor . It can cause skin and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

(4-bromophenoxy)-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGZGLKSNRKLSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401025
Record name (4-Bromophenoxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenoxy)(tert-butyl)dimethylsilane

CAS RN

67963-68-2
Record name (4-Bromophenoxy)(tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Bromophenoxy)(tert-butyl)dimethylsilane
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Synthesis routes and methods I

Procedure details

4-Bromophenol (1.00 g) was dissolved in N,N-dimethylformamide (20 ml) to prepare a solution. Imidazole (0.95 g) and tert-butylchlorodimethylsilane (1.05 g) were added to the solution, and the mixture was stirred at room temperature overnight. Water was added to the reaction solution, and the mixture was extracted with ethyl acetate. The ethyl acetate layer was then washed with water and saturated brine and was dried over anhydrous sodium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using chloroform to give (4-bromo-phenoxy)-tert-butyl-dimethyl-silane (1.586 g, yield 96%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-bromophenol (5.1 g; 29 mmol) and imidazole (2 g; 29 mmol) in CH2Cl2 (50 ml) at 0° C. is added t-butyldimethylsilyl chloride (4.4 g; 29 mmol) and the reaction is stirred for 15 hours. This is then diluted with CH2Cl2, washed with H2O, ammonium chloride solution, NaHCO3, dried (MgSO4) and concentrated in vacuo to yield 4-bromo-t-butyldimethylsilyloxybenzene as an oil which is used directly in Step B without further purification.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

4-Bromophenol (5.0 g, 29.0 mmol) was dissolved in N,N-dimethylformamide (150 ml), and imidazole (4.09 g, 60.0 mmol, 2.0 eq.) was added to the mixture, tert-Butyldimethyl silyl chloride (4.36 g, 29.0 mmol, 1.0 eq.) was slowly added to the above mixture and stirred at room temperature for 4 hours. After completion of the reaction, the reaction mixture was extracted with aqueous ammonium chloride solution and ethyl acetate, and dried over magnesium sulfate. The crude product was purified on silica flash column. The solvent was evaporated under reduced pressure to thereby yield 8.15 g of the title compound (yield: 97.8%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.09 g
Type
reactant
Reaction Step Two
Quantity
4.36 g
Type
reactant
Reaction Step Two
Yield
97.8%

Synthesis routes and methods IV

Procedure details

To a stirred solution of p-bromophenol (30 g, 0.1734 mol) in 1, 2-dichloroethane (300 mL) at 23° C. was added imidazole (29.45 g, 0.433 mol). After 15 min, tert-butyldimethylsilylchloride (28.75 g, 0.190 mol) was added, and the resulting solution heated at reflux for 3 h. The mixture was cooled to room temperature and poured onto saturated aqueous NH4Cl and extracted with CH2Cl2 (3×200 mL). The combined extracts were washed with brine (200 mL), dried (NaSO4), filtered and evaporated in vacuo. The crude product was distilled via short-path distillation (0.5 mm Hg, 130° C.) to give (4-bromo-phenoxy)-tert-butyl-dimethylsilane (49.6 g, 99.5% yield) as a colorless oil. Rf=0.80 (1:3 EtOAc/hexanes). IR (thin film) 3390, 2951, 2928, 1584, 1479, 1250 cm−1. 1H NMR (300 MHz, CDCl3) δ 7.34 (1H, d, J=9 Hz), 6.74 (1H, d, J=9 Hz), 1.00 (12H, s), 0.21 (6H, s). 13C NMR (75 MHz, CDCl3) δ 154.76, 132.22, 121.83, 113.55, 25.58, 18.12, −4.54. HRMS calcd. for C12H20BrOSi (MH+) 287.0461, found 287.0463.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
29.45 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
28.75 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
MK Lakshman, FA Tine, TA Khandaker, V Basava… - Synlett, 2017 - thieme-connect.com
TBDMS (t-BuMe 2 Si, tert-butyldimethylsilyl) ethers of a variety of phenols have been deprotected with KHF 2 in MeOH, at room temperature. Carboxylic ester and labile phenolic acetate …
Number of citations: 11 www.thieme-connect.com
B Zou, H Liu, J Mack, S Wang, J Tian, H Lu, Z Li… - RSC Advances, 2014 - pubs.rsc.org
The synthesis and characterization of a novel NIR region fluoride sensor, that makes use of the aza-boron-dipyrromethene (aza-BODIPY) fluorophore, is described. An arylmagnesium …
Number of citations: 49 pubs.rsc.org
K Khawas, S Daripa, P Kumari, MK Bera… - Journal of Polymer …, 2019 - Wiley Online Library
A simple but efficient route to the preparation of aromatic end-functionalized regioregular poly (3-hexyl thiophene) through catalytic initiated Kumada catalyst transfer polymerization …
Number of citations: 13 onlinelibrary.wiley.com
X Xu, W Chen, M Yang, XJ Liu, F Wang, RQ Yu… - Talanta, 2019 - Elsevier
Fluoride ions (F − ), as a strongest electron withdrawing anion of the smallest size, have played an indispensable role in biological systems. Here a mitochondria-targeted near-infrared (…
Number of citations: 25 www.sciencedirect.com
DJ Schipper, K Fagnou - Chemistry of Materials, 2011 - ACS Publications
The efficient synthesis of thiophene based organic electronic materials can be carried out in high yields using simple starting materials by employing palladium-catalyzed direct arylation…
Number of citations: 353 pubs.acs.org
D Kunák, M Mateus, L Rycek - European Journal of Organic …, 2022 - Wiley Online Library
We report the first total synthesis of natural diarylbenzophenone selagibenzophenone C recently isolated from a plant species Selaginella tamariscina, traditionally used in folklore …
A Kasprzak, M Matczuk, H Sakurai - Chemical Communications, 2023 - pubs.rsc.org
Sumanene was covalently immobilised onto the surface of cobalt nanomagnets to obtain a magnetic nanoadsorbent. This nanoadsorbent was specifically designed to efficiently and …
Number of citations: 4 pubs.rsc.org
R Lapinskaite, Š Malatinec, M Mateus, L Rycek - Catalysts, 2021 - mdpi.com
Selagibenzophenone A (1) and its isomer selagibenzophenone B (2) were recently described as natural products from Selaginella genus plants with PDE4 inhibitory activity. Herein, we …
Number of citations: 8 www.mdpi.com
AM Costero, M Parra, S Gil, R Gotor… - European journal of …, 2012 - Wiley Online Library
A family of triarylcarbinols 1–11 has been synthesised, and the chromogenic behaviour of the members in the presence of nerve‐agent simulants diethylcyanophosphonate (DCNP) …
C Carter, M Brumbach, C Donley… - The Journal of …, 2006 - ACS Publications
Indium−tin oxide (ITO) surfaces have been modified by chemisorption of carboxylic acid functionalized small molecules: ferrocene dicarboxylic acid (1), 3-thiophene acetic acid (2), and …
Number of citations: 74 pubs.acs.org

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